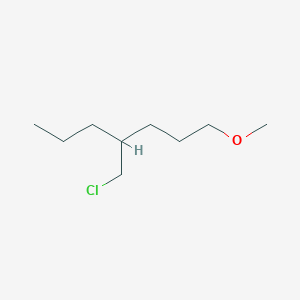
4-(Chloromethyl)-1-methoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1-methoxyheptane is an organic compound characterized by a heptane backbone with a chloromethyl group attached to the fourth carbon and a methoxy group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxyheptane typically involves the chloromethylation of 1-methoxyheptane. This can be achieved through the reaction of 1-methoxyheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1-methoxyheptane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives such as 4-(aminomethyl)-1-methoxyheptane.
Oxidation: Formation of 4-(chloromethyl)-1-heptanal or 4-(chloromethyl)-1-heptanoic acid.
Reduction: Formation of 4-methyl-1-methoxyheptane.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1-methoxyheptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of functionalized polymers and materials.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1-methoxyheptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-1-methoxyheptane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1-ethoxyheptane: Similar structure but with an ethoxy group instead of a methoxy group.
4-(Chloromethyl)-1-methoxyhexane: Similar structure but with a hexane backbone instead of a heptane backbone.
Propiedades
Fórmula molecular |
C9H19ClO |
|---|---|
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-methoxyheptane |
InChI |
InChI=1S/C9H19ClO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3 |
Clave InChI |
BCIKFFSAACBSKP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCOC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)

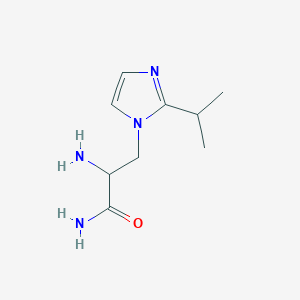
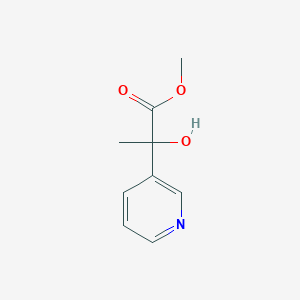
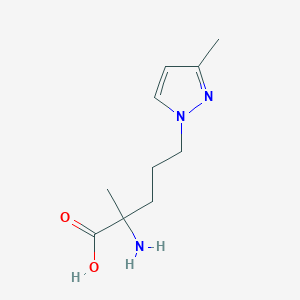
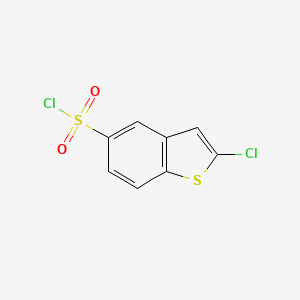
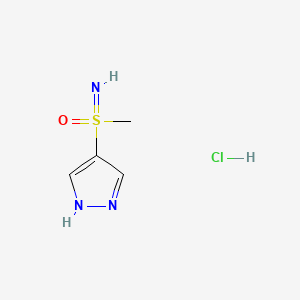
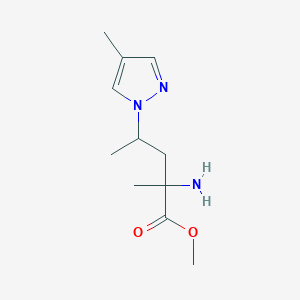
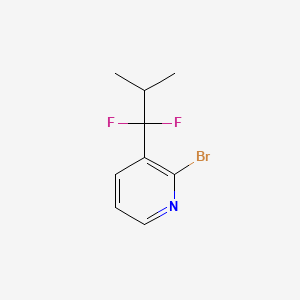
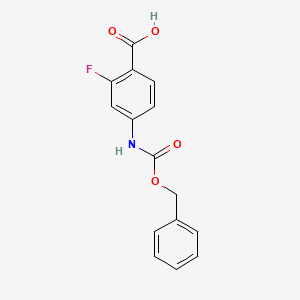
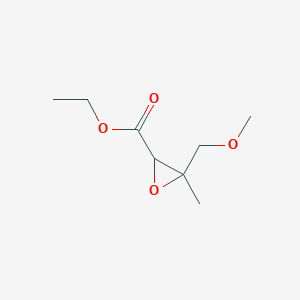
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
